tert-Butyl N-(4-aminobutyl)carbamate

Catalog No.
S660944
CAS No.
68076-36-8
M.F
C9H20N2O2
M. Wt
188.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl N-(4-aminobutyl)carbamate

CAS Number

68076-36-8

Product Name

tert-Butyl N-(4-aminobutyl)carbamate

IUPAC Name

tert-butyl N-(4-aminobutyl)carbamate

Molecular Formula

C9H20N2O2

Molecular Weight

188.27 g/mol

InChI

InChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-7,10H2,1-3H3,(H,11,12)

InChI Key

ZFQWJXFJJZUVPI-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCCCN

Canonical SMILES

CC(C)(C)OC(=O)NCCCCN

Organic Chemistry

Another application is in the palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

Suzuki Reaction

    Application: N-Boc-1,4-butanediamine is used in the Suzuki reaction . The Suzuki reaction is a type of cross-coupling reaction, used in organic chemistry to form carbon-carbon bonds.

Synthesis of Pharmacophore Elements

Synthesis of Anti-HIV Agents

    Application: N-Boc-1,4-butanediamine is used in the synthesis of various aloperine derivatives with potential application as anti-HIV agents .

    Results or Outcomes: The outcomes of these reactions would be the production of various aloperine derivatives. These compounds have potential application as anti-HIV agents .

Cross-linking Reagent

tert-Butyl N-(4-aminobutyl)carbamate, with the chemical formula C₉H₂₀N₂O₂ and CAS number 68076-36-8, is a compound characterized by a tert-butyl group attached to a carbamate functionality linked to a 4-aminobutyl chain. It appears as a clear, colorless, viscous liquid and has a molecular weight of 188.27 g/mol. This compound is also known by several synonyms including N-Boc-1,4-diaminobutane and N-(tert-butoxycarbonyl)-1,4-butanediamine .

Typical of carbamates:

  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield 4-aminobutylamine and tert-butyl carbamate.
  • Deprotection: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions to generate the free amine, 4-aminobutylamine.
  • Coupling Reactions: It can be used in peptide synthesis by coupling with carboxylic acids or activated esters.

The biological activity of tert-butyl N-(4-aminobutyl)carbamate has been explored primarily in the context of its derivatives. It is known for its role as a precursor in the synthesis of pharmacologically active compounds, particularly those involving polyamines like spermidine. Its derivatives have shown potential in modulating cellular processes due to their structural similarities to natural polyamines, which are crucial for cell growth and differentiation .

Several methods exist for synthesizing tert-butyl N-(4-aminobutyl)carbamate:

  • Boc Protection of 1,4-Diaminobutane:
    • 1,4-Diaminobutane is reacted with di-tert-butyl dicarbonate in the presence of a base such as triethylamine to yield tert-butyl N-(4-aminobutyl)carbamate.
  • Direct Carbamoylation:
    • Reacting tert-butyl isocyanate with 4-aminobutylamine can directly yield the carbamate.
  • Alternative Methods:
    • Other synthetic routes may involve coupling reactions with activated carbonates or using protecting group strategies in multi-step syntheses .

tert-Butyl N-(4-aminobutyl)carbamate finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs and biologically active compounds.
  • Polyamine Research: Its derivatives are studied for their roles in cellular functions and potential therapeutic applications.
  • Chemical Synthesis: Used as a building block for more complex organic molecules in synthetic organic chemistry.

Studies on the interactions of tert-butyl N-(4-aminobutyl)carbamate with biological systems have indicated its ability to penetrate biological membranes due to its moderate lipophilicity (Log P values ranging from 0.7 to 2.36). This property suggests potential bioavailability and interaction with cellular targets, although specific receptor interactions remain less characterized .

Several compounds share structural similarities with tert-butyl N-(4-aminobutyl)carbamate. Here are some notable examples:

Compound NameCAS NumberSimilarity
tert-Butyl (3-hydroxybutyl)carbamate167216-30-00.95
tert-Butyl (10-aminodecyl)carbamate216961-61-40.97
tert-Butyl (4-aminobutyl)carbamate hydrochloride33545-98-10.97

Uniqueness: What sets tert-butyl N-(4-aminobutyl)carbamate apart from these similar compounds is its specific functionalization at the 4-position of the butane chain, which influences its reactivity and biological activity profile compared to other derivatives that may possess different functional groups or chain lengths .

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

188.152477885 g/mol

Monoisotopic Mass

188.152477885 g/mol

Heavy Atom Count

13

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (85.71%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (14.29%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (14.29%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (14.29%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

Tert-Butyl N-(4-aminobutyl)carbamate

Dates

Modify: 2023-08-15

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